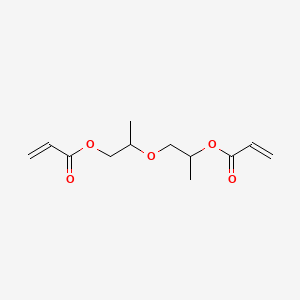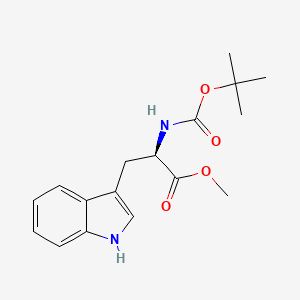![molecular formula C38H24F12N4S2 B8194964 NN'-(S)-[11'-Binaphthalene]-22'-diylbis[N'-[35-bis(trifluoromethyl)phenyl]thiourea]](/img/structure/B8194964.png)
NN'-(S)-[11'-Binaphthalene]-22'-diylbis[N'-[35-bis(trifluoromethyl)phenyl]thiourea]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NN’-(S)-[11’-Binaphthalene]-22’-diylbis[N’-[35-bis(trifluoromethyl)phenyl]thiourea] is a complex organic compound known for its unique structural properties and significant applications in various fields of scientific research. This compound is particularly notable for its role as an organocatalyst, facilitating a range of organic transformations through hydrogen bonding interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NN’-(S)-[11’-Binaphthalene]-22’-diylbis[N’-[35-bis(trifluoromethyl)phenyl]thiourea] typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl isocyanate with a suitable binaphthalene derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
NN’-(S)-[11’-Binaphthalene]-22’-diylbis[N’-[35-bis(trifluoromethyl)phenyl]thiourea] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
NN’-(S)-[11’-Binaphthalene]-22’-diylbis[N’-[35-bis(trifluoromethyl)phenyl]thiourea] has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which NN’-(S)-[11’-Binaphthalene]-22’-diylbis[N’-[35-bis(trifluoromethyl)phenyl]thiourea] exerts its effects involves the formation of hydrogen bonds with substrates. This interaction stabilizes transition states and lowers the activation energy of reactions, thereby enhancing reaction rates. The compound’s molecular targets include electrophiles, which are activated through hydrogen bonding, facilitating various organic transformations .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A closely related compound with similar catalytic properties but different structural features.
N-Phenyl-bis(trifluoromethanesulfonimide): Another compound with strong electron-withdrawing groups, used in similar catalytic applications.
Uniqueness
NN’-(S)-[11’-Binaphthalene]-22’-diylbis[N’-[35-bis(trifluoromethyl)phenyl]thiourea] is unique due to its binaphthalene backbone, which provides additional steric and electronic properties that enhance its catalytic efficiency and selectivity compared to other similar compounds .
Propiedades
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-1-[(1S)-2-[N-carbamothioyl-3,5-bis(trifluoromethyl)anilino]-1-naphthalen-1-yl-1H-naphthalen-2-yl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H24F12N4S2/c39-35(40,41)22-14-23(36(42,43)44)17-26(16-22)53(32(51)55)34(54(33(52)56)27-18-24(37(45,46)47)15-25(19-27)38(48,49)50)13-12-21-7-2-4-10-29(21)31(34)30-11-5-8-20-6-1-3-9-28(20)30/h1-19,31H,(H2,51,55)(H2,52,56)/t31-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBPPYDGRUFRDS-HKBQPEDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(C(C=CC2=C1)(N(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=S)N)N(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C(=S)N)C5=CC=CC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2[C@H](C(C=CC2=C1)(N(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=S)N)N(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C(=S)N)C5=CC=CC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H24F12N4S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
828.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B8194890.png)
![(2S)-3-tert-butyl-2-[(2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole](/img/structure/B8194901.png)



![4-[amino(methoxy)methylidene]cyclohexa-2,5-dien-1-one;hydrochloride](/img/structure/B8194929.png)

![2,7,10,15-Tetrabromodibenzo[a,c]triphenylene](/img/structure/B8194953.png)




![(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylpentanoic acid](/img/structure/B8194986.png)
